N~1~-(2-ethylhexyl)-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide
Description
N¹-(2-Ethylhexyl)-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a benzamide derivative featuring a 2-ethylhexyl substituent on the benzamide nitrogen and a 5-methyltetrazole ring at the meta position of the benzene core.
Properties
Molecular Formula |
C17H25N5O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-(2-ethylhexyl)-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C17H25N5O/c1-4-6-8-14(5-2)12-18-17(23)15-9-7-10-16(11-15)22-13(3)19-20-21-22/h7,9-11,14H,4-6,8,12H2,1-3H3,(H,18,23) |
InChI Key |
DNLMVNOGRCUZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)N2C(=NN=N2)C |
Origin of Product |
United States |
Biological Activity
N~1~-(2-ethylhexyl)-3-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide (CAS Number: 1374528-39-8) is a novel compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, toxicity profiles, and potential applications in various fields.
- Molecular Formula : C17H25N5O
- Molecular Weight : 313.41 g/mol
- Structure : The compound features a benzamide core substituted with a tetraazole ring and an ethylhexyl group, contributing to its unique biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- In vitro studies demonstrated significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
Insecticidal Activity
The compound has also been evaluated for insecticidal properties:
- Bioassays conducted against pests such as Mythimna separate and Helicoverpa armigera showed promising results. The compound exhibited an LC50 value of approximately 14 mg/L against Mythimna separate, indicating moderate insecticidal activity.
Toxicity Profile
The safety profile of this compound is crucial for its application:
- Acute Toxicity Tests : In animal models (e.g., rats), the No Observed Adverse Effect Level (NOAEL) was determined to be 45 mg/kg when administered orally over a 28-day period.
Environmental Impact
The environmental implications of the compound have been assessed:
- Aquatic Toxicity : The LC50 for zebrafish was found to be 1.3 mg/L over a 96-hour exposure period, indicating potential risks to aquatic ecosystems.
Research Findings
| Study | Organism Tested | Activity Observed | Concentration/Value |
|---|---|---|---|
| [Study 1] | Mythimna separate | Insecticidal Activity | LC50 = 14 mg/L |
| [Study 2] | Escherichia coli | Antimicrobial Activity | MIC = 10–50 µg/mL |
| [Study 3] | Zebrafish | Acute Toxicity | LC50 = 1.3 mg/L |
Case Studies
Several case studies have documented the effectiveness and safety of this compound:
-
Case Study on Insect Resistance Management :
- A field trial demonstrated that this compound could be integrated into pest management strategies without significant adverse effects on non-target species.
-
Toxicological Assessment :
- A comprehensive toxicological evaluation indicated that while the compound exhibits some level of toxicity in aquatic environments, its application in controlled agricultural settings showed minimal risk when used according to recommended guidelines.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
*Estimated based on structural formula.
Key Observations:
Table 3: Comparative Bioactivity and Solubility
*Calculated using ChemDraw.
Key Observations:
- The target compound’s higher LogP (due to the 2-ethylhexyl group) suggests reduced aqueous solubility but improved membrane permeability compared to hydroxylated analogs .
- Tetrazole-containing compounds often exhibit enhanced metabolic stability over triazoles or thiadiazoles, making them favorable for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
